3-bromo-N-(4-methyl-1,3-thiazol-2-yl)benzamide
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Overview
Description
3-Bromo-N-(4-methylthiazol-2-yl)benzamide is a chemical compound with the molecular formula C11H9BrN2OS and a molecular weight of 297.17 g/mol . This compound features a benzamide core substituted with a bromine atom and a thiazole ring, making it a valuable molecule in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-N-(4-methylthiazol-2-yl)benzamide typically involves the reaction of 3-bromobenzoyl chloride with 4-methylthiazol-2-amine under appropriate conditions. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through controlled reaction parameters and purification techniques .
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-N-(4-methylthiazol-2-yl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under suitable conditions.
Oxidation and Reduction Reactions: The thiazole ring and benzamide moiety can participate in oxidation and reduction reactions, respectively.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Reagents like hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products: The major products formed depend on the specific reaction conditions and reagents used. For instance, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom .
Scientific Research Applications
3-Bromo-N-(4-methylthiazol-2-yl)benzamide has diverse applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Bromo-N-(4-methylthiazol-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The thiazole ring and benzamide moiety can interact with enzymes and receptors, modulating their activity. This compound may inhibit or activate various biological pathways, leading to its observed effects .
Comparison with Similar Compounds
- 3-Bromo-N-(4-methyl-1,3-thiazol-2-yl)benzamide
- 2,3-Dimethoxybenzamide
- 3-Acetoxy-2-methylbenzamide
Comparison: 3-Bromo-N-(4-methylthiazol-2-yl)benzamide is unique due to the presence of both a bromine atom and a thiazole ring, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activities, making it a valuable molecule for specific research applications .
Properties
Molecular Formula |
C11H9BrN2OS |
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Molecular Weight |
297.17 g/mol |
IUPAC Name |
3-bromo-N-(4-methyl-1,3-thiazol-2-yl)benzamide |
InChI |
InChI=1S/C11H9BrN2OS/c1-7-6-16-11(13-7)14-10(15)8-3-2-4-9(12)5-8/h2-6H,1H3,(H,13,14,15) |
InChI Key |
LRTUMJPONGCFAS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)C2=CC(=CC=C2)Br |
Origin of Product |
United States |
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